

InChI Key for 3-Methyl-2-(4-methylphenyl)morpholine

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Compound of Interest

Compound Name:	3-Methyl-2-(4-methylphenyl)morpholine
Cat. No.:	B3184309

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An In-depth Technical Guide to **3-Methyl-2-(4-methylphenyl)morpholine** For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Methyl-2-(4-methylphenyl)morpholine**, a synthetic psychoactive substance of the substituted phenylmorpholine class. Also known as 4-Methylphenmetrazine (4-MPM), this compound is a structural analog of phenmetrazine and has been identified as a designer drug.^{[1][2]} This guide consolidates key data on its chemical properties, synthesis, and pharmacological activity, intended for use in research and drug development contexts.

Chemical and Physical Properties

3-Methyl-2-(4-methylphenyl)morpholine is characterized by a morpholine ring substituted with a methyl group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 2-position. Key identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	3-methyl-2-(4-methylphenyl)morpholine	[3]
Synonyms	4-Methylphenmetrazine, 4-MPM, Mephenmetrazine, PAL-747	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₇ NO	[3]
Molecular Weight	191.27 g/mol	[3] [5]
InChIKey (Free Base)	NWNCIXFIIDVRKE-UHFFFAOYSA-N	[3]
InChIKey (HCl Salt)	OBGIRQYHDJUBRJ-UHFFFAOYSA-N	[6] [7]
CAS Number (Free Base)	1094649-71-4	[3]
CAS Number (HCl Salt)	1998216-41-3	[7] [8]
Appearance (HCl Salt)	Crystalline solid	[6]

Pharmacological Profile: Monoamine Transporter Activity

4-MPM functions as a non-selective releaser of monoamines.[\[1\]](#) Its primary mechanism of action involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased extracellular concentrations of these neurotransmitters.[\[1\]](#)[\[9\]](#) Its potent activity at the serotonin transporter suggests potential entactogenic effects, similar to MDMA, which distinguishes it from its ortho- and meta- positional isomers that exhibit more traditional stimulant properties.[\[4\]](#)[\[10\]](#)

The in vitro pharmacological data, determined using assays in rat brain synaptosomes, are presented below.[\[1\]](#)[\[9\]](#)

Transporter	Uptake Inhibition IC ₅₀ (nM)	Substrate Release EC ₅₀ (nM)
Dopamine (DAT)	1926	227
Norepinephrine (NET)	1933	62
Serotonin (SERT)	408	86

Data sourced from
[Grokikipedia](#)^[1]

Experimental Protocols

Chemical Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (4-MPM)

The following protocol is adapted from the synthesis described by McLaughlin et al. (2018).^[4]

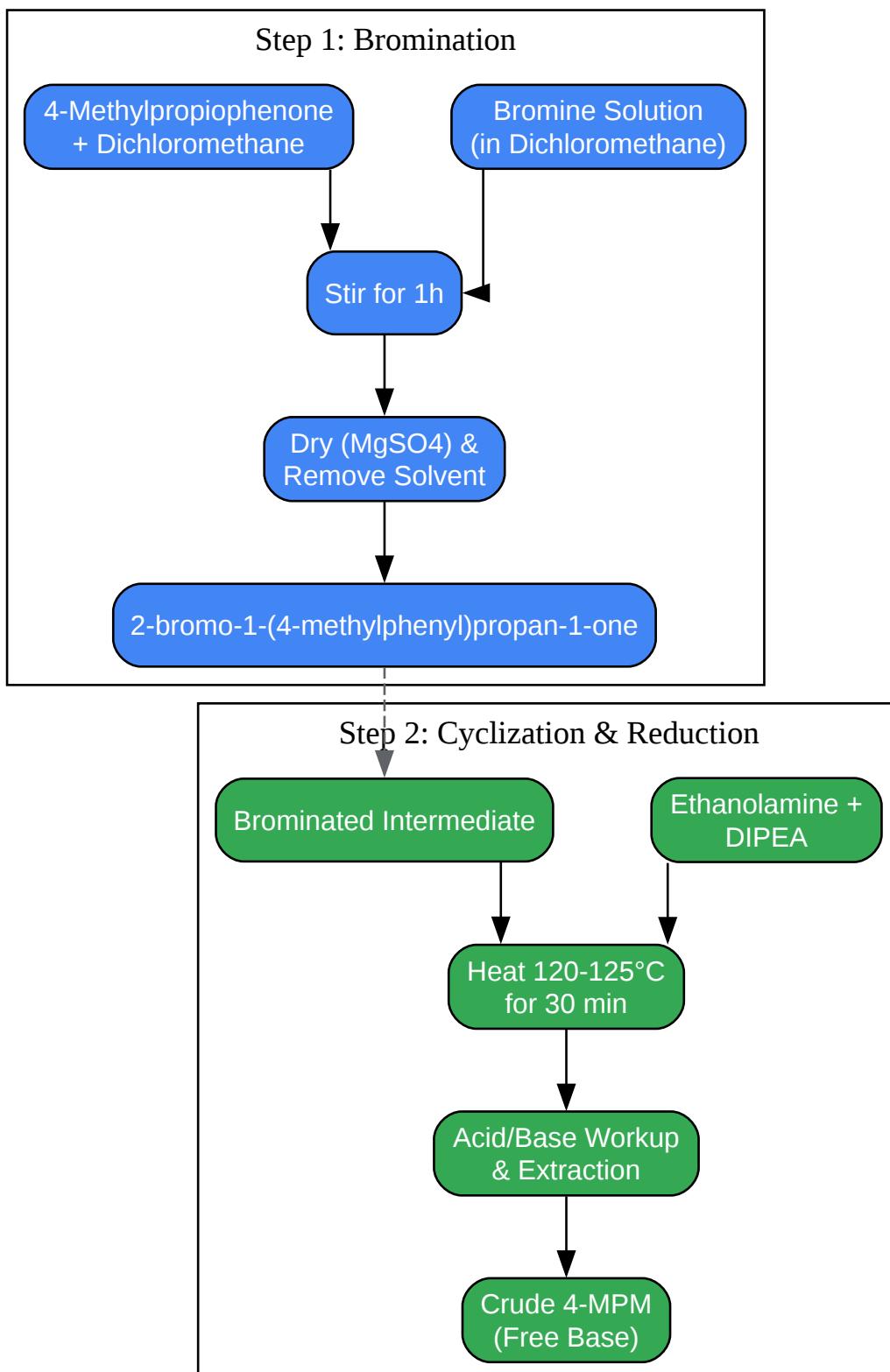
Step 1: Bromination of 4-Methylpropiophenone

- Dissolve 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL).
- Slowly add a solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) to the stirred solution.
- Continue stirring the mixture for 1 hour at room temperature.
- Dry the reaction mixture with anhydrous magnesium sulfate (MgSO₄).
- Remove the solvent under vacuum to yield 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil (yield: 20 mmol, 4.5 g).

Step 2: Cyclization and Reduction

- Combine a portion of the resulting oil (0.295 g, 1.3 mmol), ethanolamine (1.38 mmol, 0.084 g), and N,N-diisopropylethylamine (5.12 mmol, 0.672 g) in a micro reaction vessel.
- Heat the mixture at 120-125 °C for 30 minutes.

- Allow the reaction to cool to room temperature.
- Pool the contents and partition between aqueous hydrochloric acid (2 M, 25 mL) and diethyl ether (25 mL).
- Wash the aqueous layer repeatedly with diethyl ether. Pool the aqueous fractions.
- Make the pooled aqueous fraction basic with aqueous sodium hydroxide (10 M).
- Extract the basic aqueous fraction with dichloromethane.
- Collect the organic extract, dry it with $MgSO_4$, filter, and remove volatiles under vacuum to yield the crude free base of 4-MPM.



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Caption: Workflow for the synthesis of 4-MPM.

In Vitro Monoamine Transporter Assay

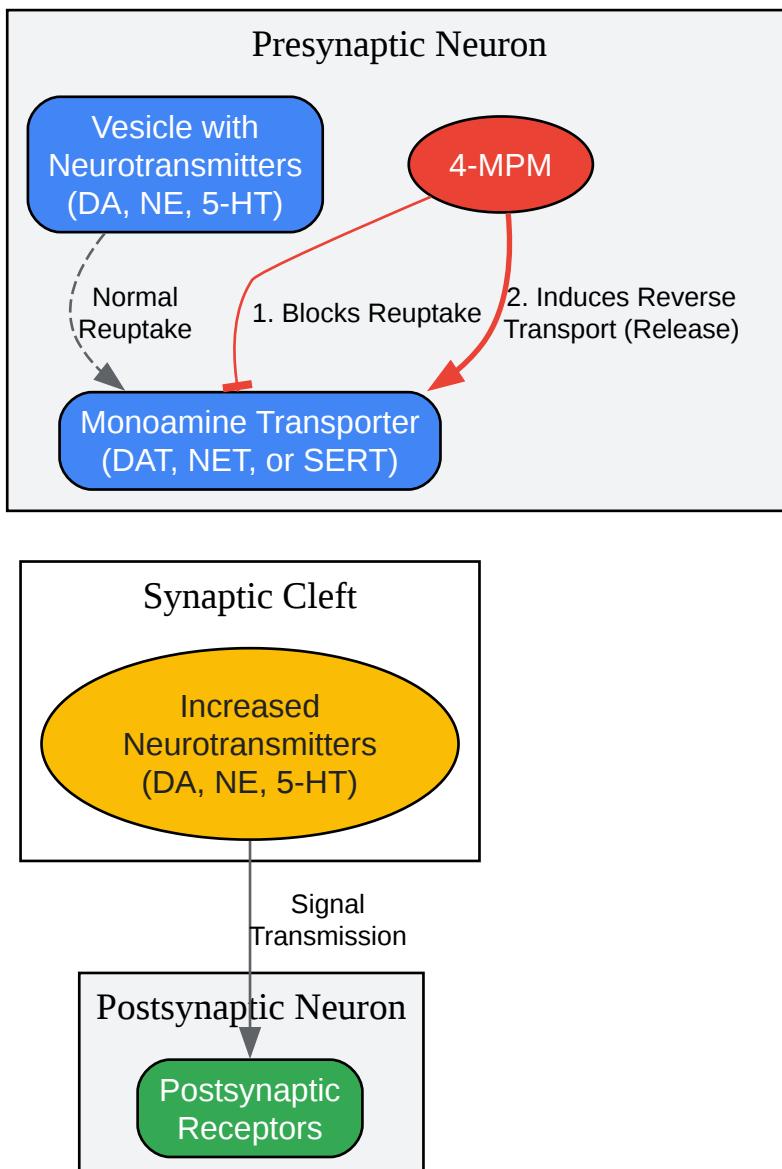
This generalized protocol is based on the methods for assessing transporter inhibition and release in rat brain synaptosomes, as referenced in studies on 4-MPM.[9][10][11]

- **Synaptosome Preparation:** Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET) using standard differential centrifugation techniques.
- **Uptake Inhibition Assay:**
 - Pre-incubate synaptosomes with varying concentrations of 4-MPM or a vehicle control.
 - Initiate uptake by adding a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
 - Incubate for a short period at 37°C.
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters to remove unbound radioligand.
 - Quantify the trapped radioactivity using liquid scintillation counting.
 - Calculate IC₅₀ values by fitting the concentration-response data to a sigmoid curve.
- **Release Assay:**
 - Pre-load synaptosomes by incubating them with a radiolabeled monoamine substrate.
 - Wash the synaptosomes to remove excess extracellular radioligand.
 - Initiate release by adding varying concentrations of 4-MPM or a vehicle control.
 - After a set incubation period, pellet the synaptosomes by centrifugation.
 - Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).

- Calculate release as a percentage of total radioactivity.
- Determine EC₅₀ values from the concentration-response curves.

Visualization of Proposed Mechanism of Action

4-MPM interacts with presynaptic monoamine transporters. It acts as both a reuptake inhibitor (blocker) and a substrate (releaser), leading to a significant increase in the concentration of neurotransmitters in the synaptic cleft. This dual action is responsible for its stimulant and potential entactogenic effects.



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Caption: Proposed mechanism of 4-MPM at the monoamine synapse.

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